2-Bromo-4-[2-(methylamino)ethyl]phenol;hydrochloride
Description
Chemical Structure: The compound, also known as N-Methyltyramine hydrochloride (), has the formula C₉H₁₃BrClNO and a molecular weight of 268.56 g/mol. It consists of a phenol ring substituted with a bromine atom at position 2 and an ethyl group linked to a methylamino moiety at position 4, forming a hydrochloride salt.
Properties
IUPAC Name |
2-bromo-4-[2-(methylamino)ethyl]phenol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO.ClH/c1-11-5-4-7-2-3-9(12)8(10)6-7;/h2-3,6,11-12H,4-5H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWOCLLFXWNDCPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CC(=C(C=C1)O)Br.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-[2-(methylamino)ethyl]phenol;hydrochloride typically involves the bromination of 4-[2-(methylamino)ethyl]phenol. The reaction conditions often include the use of bromine or a bromine-containing reagent under controlled temperature and pH conditions to ensure selective bromination at the desired position on the phenol ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-[2-(methylamino)ethyl]phenol;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The bromine atom can be reduced to form the corresponding de-brominated compound.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can yield quinones, while substitution of the bromine atom can yield various substituted phenol derivatives .
Scientific Research Applications
2-Bromo-4-[2-(methylamino)ethyl]phenol;hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-4-[2-(methylamino)ethyl]phenol;hydrochloride involves its interaction with specific molecular targets and pathways. The bromine atom and phenol group can participate in various biochemical interactions, potentially affecting enzyme activity, receptor binding, and cellular signaling pathways .
Comparison with Similar Compounds
Key Properties :
- Solubility: Highly soluble in polar solvents (e.g., water, methanol) due to the hydrochloride salt.
- Synthesis: Likely involves alkylation of phenol derivatives followed by amine functionalization and salt formation, analogous to methods in (acid hydrolysis with HCl).
- Applications: Potential use in neuropharmacology as a catecholamine analog due to structural similarity to tyramine and adrenaline .
Comparison with Structurally Similar Compounds
2-Amino-5-Methylphenol Hydrochloride (Compound 4a/4b)
- Structure: Phenol with amino (NH₂) and methyl (CH₃) groups at positions 2 and 5, respectively ().
- Key Differences: Lacks bromine and the ethyl-methylamino chain. Lower molecular weight (~173.6 g/mol) due to simpler substituents.
- Synthesis : Prepared via trichloroacetyl chloride and THF-mediated reactions (50.8% yield) .
4-Bromo-2,5-dimethoxyphenethylamine Hydrochloride (2C-B)
- Structure : Phenethylamine backbone with bromo (Br) and methoxy (OCH₃) groups at positions 4, 2, and 5 ().
- Key Differences: Methoxy groups increase lipophilicity vs. the ethyl-methylamino group. Psychoactive properties (serotonin receptor agonist), unlike the target compound .
- Applications: Designer drug with hallucinogenic effects.
1-(2-Bromo-4-methylphenyl)-ethylamine Hydrochloride
4-[2-(Methylamino)ethoxy]phenol Hydrochloride
- Structure: Phenol with a methylaminoethoxy (OCH₂CH₂NHCH₃) group at position 4 ().
- Key Differences :
- Ether linkage instead of direct ethyl chain.
- Altered pharmacokinetics due to oxygen atom in the side chain.
- Applications: Potential adrenergic activity due to structural mimicry of β-receptor ligands.
Structural and Functional Analysis Table
Key Research Findings
- Substituent Effects: Bromine enhances electrophilic reactivity and lipophilicity, while ethyl-methylamino groups influence basicity and receptor binding . Methoxy groups (as in 2C-B) favor serotonin receptor activation .
- Synthetic Yields : Acid hydrolysis () and alkylation methods are common, but yields vary (50–70%) depending on substituent complexity.
- Pharmacological Divergence : Despite structural similarities, compounds exhibit distinct activities (e.g., 2C-B vs. N-Methyltyramine) due to substituent electronic and steric effects.
Biological Activity
2-Bromo-4-[2-(methylamino)ethyl]phenol;hydrochloride, also known as Enamine-ENAH5802DC3F, is a synthetic organic compound with potential biological activities. This compound's structure, featuring a phenolic group and a methylamino moiety, suggests it may interact with various biological targets, making it of interest in medicinal chemistry and pharmacology.
The compound exhibits several important chemical properties that influence its biological activity:
- Molecular Formula : C10H14BrClN2O
- Molecular Weight : 277.59 g/mol
- Functional Groups :
- Bromine atom (Br) which can participate in nucleophilic substitution reactions.
- Phenolic hydroxyl group (-OH) which can engage in hydrogen bonding and redox reactions.
The biological activity of this compound may involve several mechanisms:
- Enzyme Interaction : The phenolic group can act as a substrate or inhibitor for various enzymes, potentially affecting metabolic pathways.
- Receptor Binding : The amine moiety may facilitate binding to neurotransmitter receptors, influencing signaling pathways.
- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties, suggesting it may disrupt bacterial cell walls or interfere with metabolic functions.
Biological Activity Overview
Research indicates that this compound has several biological activities:
Research Findings and Case Studies
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:
-
Antimicrobial Activity :
- A study demonstrated that related phenolic compounds showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating that structural modifications could enhance efficacy.
- Cytotoxicity in Cancer Research :
- Mechanistic Studies :
Data Table: Biological Activities of Related Compounds
Q & A
Q. What are the recommended synthetic routes for 2-Bromo-4-[2-(methylamino)ethyl]phenol hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, including bromination, alkylation, and salt formation. Key steps include:
- Solvent selection : Ethanol or methanol under reflux conditions improves yield by enhancing solubility and reaction kinetics .
- Temperature control : Maintaining reflux temperatures (~78°C for ethanol) ensures efficient intermediate formation.
- Purification : Column chromatography or recrystallization is critical for isolating high-purity products (>95% by HPLC) .
- Yield optimization : Adjusting stoichiometry of reagents like methylamine derivatives and monitoring reaction progress via TLC can mitigate side reactions .
Q. Which spectroscopic and analytical techniques are most effective for structural characterization?
- Methodological Answer :
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions on the phenyl ring and ethyl-methylamino group (e.g., δ ~6.8–7.2 ppm for aromatic protons) .
- Mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]+ at m/z 294.02 for C₁₀H₁₄BrNO·HCl) .
- X-ray crystallography : Resolves crystal packing and confirms stereochemistry, particularly for hydrochloride salt formation .
- HPLC : Validates purity (>98%) and detects trace impurities from incomplete bromination or alkylation steps .
Q. What are the solubility and stability profiles of this compound under varying pH conditions?
- Methodological Answer :
- Solubility : Highly soluble in polar solvents (water, DMSO) due to the hydrochloride salt. Solubility decreases in non-polar solvents (logP ~1.2) .
- Stability :
- pH-dependent degradation : Stable at pH 4–6; hydrolyzes above pH 8, releasing free amine.
- Storage : Recommend -20°C under inert atmosphere (N₂/Ar) to prevent oxidation of the phenolic -OH group .
Q. How can researchers validate the compound’s identity and purity before biological testing?
- Methodological Answer :
- Multi-technique cross-validation : Combine melting point analysis (mp ~215–220°C), FTIR (C-Br stretch ~560 cm⁻¹), and elemental analysis (%C, %N within ±0.3% of theoretical values) .
- Batch consistency : Use standardized synthetic protocols and replicate HPLC retention times across batches .
Q. What safety precautions are essential during handling and storage?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and eye protection to avoid skin/eye irritation from hydrochloride salts .
- Ventilation : Conduct reactions in fume hoods to prevent inhalation of brominated aromatic vapors .
- Waste disposal : Neutralize acidic waste with bicarbonate before disposal per EPA guidelines .
Advanced Research Questions
Q. How can computational chemistry predict reaction pathways and optimize synthesis?
- Methodological Answer :
- Reaction path search : Use density functional theory (DFT) to model intermediates and transition states (e.g., bromination at position 2 vs. competing positions) .
- Solvent effects : COSMO-RS simulations predict solvent interactions to optimize dielectric environments for key steps .
- Machine learning : Train models on existing aryl bromide synthesis data to predict optimal catalysts (e.g., Pd/Cu systems) .
Q. What strategies resolve contradictions in reported biological activity data?
- Methodological Answer :
- Assay standardization : Control variables like cell line (e.g., HEK293 vs. HeLa), incubation time, and DMSO concentration (<0.1%) to reduce variability .
- Metabolite profiling : LC-MS identifies degradation products that may interfere with bioassays (e.g., demethylated derivatives) .
- Dose-response curves : Use Hill slope analysis to distinguish true activity from non-specific effects (e.g., IC₅₀ reproducibility across triplicates) .
Q. How does structural modification of the methylaminoethyl group impact pharmacological activity?
- Methodological Answer :
- SAR studies : Synthesize analogs with ethylamino or dimethylamino groups and compare receptor binding (e.g., σ-receptor affinity via radioligand assays) .
- Linker flexibility : Replace the ethyl spacer with rigid aromatic linkers to assess conformational effects on target engagement .
- Pharmacokinetics : Evaluate metabolic stability in liver microsomes; methylamino groups often show slower CYP450-mediated oxidation than ethyl derivatives .
Q. What advanced techniques elucidate the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular docking : AutoDock Vina or Schrödinger Suite models binding to hypothetical targets (e.g., monoamine transporters) .
- Surface plasmon resonance (SPR) : Measures real-time binding kinetics (ka/kd) to purified receptors .
- Cryo-EM : Resolves bound conformations in membrane proteins (e.g., GPCRs) at near-atomic resolution .
Q. How can process engineering improve scalability without compromising purity?
- Methodological Answer :
- Flow chemistry : Continuous reactors reduce reaction time and byproduct formation (e.g., telescoped bromination-alkylation steps) .
- In-line analytics : PAT tools (e.g., FTIR probes) monitor intermediate concentrations for real-time adjustments .
- Green chemistry : Replace ethanol with cyclopentyl methyl ether (CPME) for safer, higher-yield extractions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
